molecular formula C13H17N3O2 B584647 Parbendazole-d3 CAS No. 1613439-58-9

Parbendazole-d3

Cat. No.: B584647
CAS No.: 1613439-58-9
M. Wt: 250.316
InChI Key: YRWLZFXJFBZBEY-BMSJAHLVSA-N
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Description

Overview of Benzimidazole (B57391) Anthelmintics: Historical Context and Broad Biological Activities

Benzimidazoles are a class of heterocyclic aromatic organic compounds, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. mdpi.com Since their discovery, benzimidazole derivatives have been recognized for their wide spectrum of biological activities, leading to their development as therapeutic agents. mdpi.comresearchgate.net

Historically, benzimidazoles are best known as potent anthelmintic agents, used extensively in both human and veterinary medicine to treat infections caused by parasitic worms. nih.govcymitquimica.com Drugs such as albendazole (B1665689), mebendazole, and parbendazole (B1678465) have a long history of use against a variety of parasites. nih.govplos.org The primary mechanism of their anthelmintic action involves the disruption of microtubule polymerization in the parasites by binding to the protein tubulin. cymitquimica.com This leads to the immobilization and eventual death of the parasite. cymitquimica.com

Beyond their antiparasitic effects, research has uncovered a range of other biological activities for benzimidazole anthelmintics. Notably, they have demonstrated significant anticancer potential. nih.gov These antitumor effects are linked to several mechanisms, including the disruption of microtubule assembly in cancer cells, induction of apoptosis (programmed cell death), arrest of the cell cycle, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.govbohrium.com This has led to the repurposing of these established drugs as potential cancer therapeutics. bohrium.com The benzimidazole scaffold is also found in drugs developed for anti-ulcer, antiviral, and anti-inflammatory purposes. mdpi.comresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical and Chemical Biology Research

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, is a critical technique in pharmaceutical and chemical biology research. musechem.comnih.gov Although deuterated compounds are chemically almost identical to their non-labeled counterparts, the increased mass of deuterium can have a profound impact on the molecule's properties and behavior in biological systems. clearsynth.comclearsynth.com

The key advantages and applications of deuterium labeling include:

Metabolism Studies: Deuterium-labeled compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com Researchers can accurately track the metabolic fate of a drug in the body, providing a clearer understanding of its pharmacokinetic profile. clearsynth.comresearchgate.net

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, C-D bonds are more difficult to break in chemical reactions. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic degradation at the site of deuteration. musechem.com This can lead to improved metabolic stability, potentially increasing a drug's half-life. musechem.com

Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative analysis using mass spectrometry (MS). musechem.comnih.gov Because they have a distinct, higher mass than the unlabeled compound but exhibit nearly identical chromatographic behavior, they allow for precise and accurate quantification of the target analyte in complex biological samples like plasma or tissue. musechem.comnih.gov This is crucial for robust bioanalytical methods. nih.gov

Mechanistic Probes: By strategically placing deuterium labels on a molecule, scientists can investigate the mechanisms of chemical reactions and enzyme kinetics. clearsynth.com The KIE can help identify which C-H bonds are broken during metabolic processes. musechem.com

Significance of Parbendazole-d3 as a Deuterated Analytical Standard and Mechanistic Probe

This compound is the deuterium-labeled version of parbendazole, where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. nih.govmedchemexpress.com This specific labeling makes it a highly valuable tool in modern research.

As a deuterated analytical standard , this compound is essential for the accurate quantification of its parent compound, parbendazole, in various samples. sigmaaldrich.comhpc-standards.com It is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov When a known amount of this compound is added to a sample, it co-elutes with the unlabeled parbendazole but is detected at a different mass-to-charge ratio. This allows for the correction of variations in sample preparation and instrument response, ensuring high precision and accuracy in quantitative studies. nih.gov

As a mechanistic probe , this compound aids in the detailed investigation of the biological actions of parbendazole. The parent compound, parbendazole, is a potent inhibitor of microtubule assembly. medchemexpress.comnih.gov By using this compound in metabolic studies, researchers can gain a more precise understanding of how the drug is processed in the body. The deuterium labeling on the methyl carbamate (B1207046) group can influence its metabolic pathway, potentially shedding light on the specific enzymes involved and the stability of the carbamate linkage, which is crucial to its interaction with tubulin. researchgate.netmedchemexpress.com This allows for a more nuanced exploration of the structure-activity relationship and the metabolic fate of this class of benzimidazoles. researchgate.netresearchgate.net

Chemical Properties Comparison

The following table provides a comparison of the key chemical properties of Parbendazole and its deuterated isotopologue, this compound.

PropertyParbendazoleThis compound
IUPAC Name methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate nih.govtrideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate nih.gov
Molecular Formula C₁₃H₁₇N₃O₂ nih.govaxios-research.comC₁₃D₃H₁₄N₃O₂ sigmaaldrich.com
Molecular Weight 247.29 g/mol nih.gov250.31 g/mol nih.govsigmaaldrich.com
CAS Number 14255-87-9 cymitquimica.comaxios-research.com1613439-58-9 nih.govsigmaaldrich.com
SMILES CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC nih.gov[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)CCCC nih.gov
InChIKey YRWLZFXJFBZBEY-UHFFFAOYSA-N nih.govYRWLZFXJFBZBEY-BMSJAHLVSA-N nih.govsigmaaldrich.com

Properties

CAS No.

1613439-58-9

Molecular Formula

C13H17N3O2

Molecular Weight

250.316

IUPAC Name

trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3

InChI Key

YRWLZFXJFBZBEY-BMSJAHLVSA-N

SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Synonyms

N-(6-Butyl-1H-benzimidazol-2-yl)carbamic Acid Methyl Ester-d3;  5-Butyl-2-(carbomethoxyamino)benzimidazole-d3;  Helatac-d3;  Helmatac-d3;  Methyl (5-butyl-1H-benzimidazol-2-yl)carbamate-d3;  Methyl 5(6)-butyl-2-benzimidazolecarbamate-d3;  Methyl 5-butylben

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Approaches for Parbendazole-d3

The introduction of deuterium (B1214612) into the Parbendazole (B1678465) structure is typically achieved by using a deuterated reagent during the synthesis. For this compound, the deuterium atoms are incorporated into the methyl group of the carbamate (B1207046) functional group. nih.govsigmaaldrich.com The IUPAC name for this compound is trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate. nih.gov

Regiospecific deuteration is crucial for creating a specific isotopologue of a molecule. In the case of this compound, the target is the methyl group attached to the carbamate's oxygen atom. This is generally accomplished by using deuterated methanol (B129727) (CD3OH) or a related deuterated methylating agent in the final step of the synthesis, which involves the formation of the carbamate ester.

While the specific synthesis pathway for this compound is not extensively detailed in publicly available literature, the general synthesis of benzimidazole (B57391) carbamates provides a likely route. The synthesis of the parent compound, Parbendazole, involves the reaction of a substituted o-phenylenediamine (B120857) with a reagent that provides the carbamate function. To produce this compound, this would involve using a deuterated methyl cyanoformate or a similar reagent, or by reacting an intermediate with deuterated methanol.

General strategies for regioselective deuteration often rely on directing groups that position a catalyst near a specific C-H bond. snnu.edu.cn For example, methods have been developed for the highly effective and simple regioselective deuteration of anilines, which are structurally related to the benzimidazole core, using deuterium oxide (D2O) and an acid catalyst. nih.gov Such techniques highlight the chemical strategies available to achieve site-specific isotopic labeling.

Optimizing the synthesis of deuterated compounds involves maximizing the incorporation of the isotope while minimizing unwanted side reactions or isotopic scrambling. Key factors in this optimization include the choice of deuterated solvent and reagents, reaction temperature, and the use of catalysts. For instance, photocatalytic methods have been shown to achieve highly regioselective H/D exchange at specific C-H bonds using D2O as an inexpensive deuterium source. chemrxiv.org While not specifically documented for this compound, these advanced techniques represent the forefront of optimizing deuterium incorporation. The goal is to achieve high isotopic enrichment, ensuring that the vast majority of the synthesized molecules contain the desired number of deuterium atoms at the correct position.

Regiospecific Deuteration Techniques and Reaction Pathways

Characterization and Purity Assessment of Deuterated Parbendazole Analogues

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for confirming deuterium incorporation.

Mass Spectrometry: MS is used to determine the molecular weight of the synthesized compound. The mass of this compound is expected to be higher than that of its non-deuterated counterpart due to the three deuterium atoms. The monoisotopic mass of Parbendazole is 247.132 g/mol , while the calculated monoisotopic mass of this compound is 250.151 g/mol . nih.govnih.gov An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method can be used to identify and quantify this compound, often used as an internal standard in analytical methods for detecting anthelmintic drug residues. tandfonline.com

NMR Spectroscopy: 1H NMR (Proton NMR) spectroscopy is particularly useful for confirming the location of deuterium atoms. The absence of a signal in the 1H NMR spectrum at the chemical shift corresponding to the methyl protons of the carbamate group would confirm successful deuteration at that site. researchgate.netresearchgate.net For comparison, the non-deuterated methyl group would typically show a sharp singlet in the proton NMR spectrum.

It is essential to determine both the isotopic and chemical purity of the final product.

Isotopic Purity: This refers to the percentage of the compound that is correctly deuterated. It is a measure of the efficiency of the deuterium incorporation reaction. High isotopic purity means that a very high proportion of the molecules are this compound, with minimal presence of Parbendazole-d2, -d1, or the non-deuterated form. Commercial reference standards of this compound often state an isotopic purity of 98% or higher. auftragssynthese.com

Chemical Purity: This refers to the percentage of the material that is the desired compound (this compound), irrespective of its isotopic composition. It is a measure of the absence of other chemical compounds or impurities from the synthesis. Chemical purity is commonly determined using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Commercial standards for this compound typically report a chemical purity of 98% or greater. auftragssynthese.com

Advanced Analytical Methodologies and Applications in Bioanalysis

Development and Validation of Quantitative Bioanalytical Assays for Parbendazole (B1678465) and Metabolites

The quantitative determination of Parbendazole and its metabolites in complex biological matrices, such as plasma, milk, and tissue, is critical for research and regulatory purposes. iosrjournals.orgmdpi.comresearchgate.netelpub.ru The development of robust and reliable bioanalytical assays is essential for accurately measuring compound concentrations. These methods typically require extensive validation to ensure they meet stringent criteria for linearity, specificity, accuracy, and precision. researchgate.netelpub.ru High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has become the primary analytical platform for this purpose due to its superior sensitivity and selectivity, allowing for both quantitative and confirmative analysis at very low levels. iosrjournals.org

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. wikipedia.org This combination is ideal for analyzing complex mixtures, such as biological samples, where target analytes are often present at low concentrations alongside numerous interfering substances. iosrjournals.orgresearchgate.net Ultra-high-performance liquid chromatography (UHPLC or UPLC) systems are frequently employed to achieve faster and more efficient separations. iosrjournals.orgnih.govnih.gov

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. iosrjournals.org The optimization process involves a systematic evaluation of several key parameters to achieve good peak shape, resolution, and retention for Parbendazole and its metabolites.

Column Selection: Reversed-phase columns, particularly C18 columns, are overwhelmingly the choice for the analysis of benzimidazoles like Parbendazole. iosrjournals.orgmdpi.comnih.govnih.gov These columns effectively separate moderately nonpolar compounds from more polar matrix components.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. Acetonitrile is a commonly used organic solvent, often paired with water. iosrjournals.orgnih.govresearchgate.net Small amounts of modifiers like formic acid are frequently added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules, [M+H]+. mdpi.comnih.govnih.gov

Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is standard practice. iosrjournals.orgnih.govresearchgate.net This allows for the effective elution of multiple analytes with varying polarities within a single run while maintaining sharp peak shapes. The total run time for such methods is often optimized to be short, typically under 10 minutes, to allow for high-throughput analysis. nih.govnih.gov

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. For instance, a flow rate of 0.6 mL/min and a column temperature of 35 °C have been used in methods for similar compounds. researchgate.net

ParameterTypical ConditionPurpose
Chromatography System UPLC/UHPLCProvides high-resolution, rapid separation. nih.gov
Column Reversed-Phase C18 (e.g., UPLC BEH C18, Xbridge C18)Separates analytes based on hydrophobicity. iosrjournals.orgnih.govresearchgate.net
Mobile Phase A Water with 0.1% Formic AcidAqueous component, acidifier improves ionization. nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol (B129727)Organic component for eluting analytes. mdpi.comresearchgate.net
Elution GradientSeparates multiple compounds with different properties in a single run. iosrjournals.orgnih.gov
Column Temperature 35-40 °CEnsures reproducible retention times and improves peak shape. researchgate.net

Tandem mass spectrometry (MS/MS) provides a highly selective detection method essential for bioanalysis. wikipedia.org The process involves multiple stages of mass analysis within a single instrument, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer. youtube.comnationalmaglab.org

The general workflow for MS/MS detection is as follows:

Ionization: Analytes eluting from the LC column are ionized, typically using electrospray ionization (ESI) in positive mode for benzimidazoles, which readily form protonated molecules [M+H]+. nih.gov

Precursor Ion Selection (MS1): The first mass analyzer (e.g., the first quadrupole) is set to select only the ions corresponding to the mass-to-charge ratio (m/z) of the target analyte (the "precursor ion"). nationalmaglab.orgamazonaws.com For Parbendazole, this would be the [M+H]+ ion.

Fragmentation (Collision Cell): The selected precursor ions are accelerated into a collision cell (e.g., the second quadrupole), which is filled with an inert gas like argon or nitrogen. youtube.com Collisions with the gas molecules cause the precursor ions to fragment in a process known as collision-induced dissociation (CID). amazonaws.com This fragmentation is reproducible and characteristic of the molecule's structure.

Product Ion Detection (MS2): The resulting fragment ions (the "product ions") are then separated by the second mass analyzer (e.g., the third quadrupole) and detected. nationalmaglab.orgamazonaws.com

This process is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is programmed to specifically monitor one or more predefined precursor-to-product ion transitions for each analyte. nih.govmdpi.com This technique is exceptionally selective and sensitive because it filters out most chemical noise, significantly improving the signal-to-noise ratio. amazonaws.com The investigation of fragmentation patterns is key to identifying the most stable and intense product ions for use in quantitative MRM assays. nih.gov

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Parbendazole248.1 (Calculated [M+H]⁺)Characteristic fragmentsPositive ESI
Parbendazole-d3251.1 (Calculated [M+H]⁺)Characteristic fragments (shifted)Positive ESI
Example: Fenbendazole nih.gov300.0268.0, 109.0Positive ESI
Example: Fenbendazole-d3 (IS) nih.gov303.0271.0, 109.0Positive ESI

This compound is the deuterium-labeled form of Parbendazole. medchemexpress.comnih.gov In quantitative bioanalysis, it serves as an ideal stable isotope-labeled internal standard (SIL-IS). medchemexpress.comwuxiapptec.com An internal standard is a compound of known quantity added to every sample, calibrator, and quality control sample before processing. wuxiapptec.com The purpose of the IS is to correct for variations that can occur during sample preparation, chromatographic injection, and mass spectrometric detection. wuxiapptec.com Quantification is based on the ratio of the analyte's response to the IS's response, which significantly improves method reliability. wuxiapptec.com Because this compound is chemically identical to Parbendazole, it co-elutes chromatographically and behaves similarly during extraction and ionization, making it the preferred choice over structural analogue internal standards. wuxiapptec.com

The "matrix effect" is a major challenge in LC-MS/MS bioanalysis and is caused by co-eluting components from the biological matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte. wuxiapptec.comwaters.com This interference can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise results. researchgate.netwaters.com

A SIL-IS like this compound is the most effective tool to compensate for these effects. wuxiapptec.com Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. wuxiapptec.com By calculating the analyte-to-IS response ratio, the variability caused by the matrix effect is normalized, as both the numerator (analyte) and the denominator (IS) are affected proportionally. wuxiapptec.com However, it is important to note that in some cases, slight differences in retention time between the deuterated standard and the analyte, potentially caused by the deuterium (B1214612) isotope effect, can lead to differential matrix effects if they elute in a region of rapidly changing ion suppression. waters.commyadlm.org Therefore, careful validation is always necessary.

The ultimate goal of using an internal standard is to improve the precision and accuracy of the analytical method. wuxiapptec.combitesizebio.com Precision refers to the closeness of repeated measurements to each other, while accuracy describes how close a measured value is to the true value. bitesizebio.com

This compound improves precision and accuracy by correcting for multiple sources of potential error:

Sample Preparation Variability: Losses of the analyte can occur during extraction, evaporation, and reconstitution steps. Since this compound is added at the beginning, it experiences the same proportional losses as the analyte, and the response ratio remains constant. wuxiapptec.com

Injection Volume Variation: Minor differences in the volume injected into the LC-MS/MS system are corrected because the ratio of analyte to IS is independent of the absolute volume.

Ionization Fluctuation: The IS corrects for instrument-related fluctuations in ionization efficiency over the course of an analytical batch. wuxiapptec.com

Validation data from numerous LC-MS/MS methods demonstrate that the use of an appropriate internal standard allows the assay to achieve high levels of precision and accuracy, typically with relative standard deviations (RSDs) for precision under 15% and accuracy values within 85-115% of the nominal concentration. nih.govnih.gov

Validation ParameterAcceptance CriteriaRole of Internal Standard
Accuracy ±15% of nominal value (±20% at LLOQ)Corrects for systematic errors from analyte loss and matrix effects. nih.govnih.gov
Precision (RSD%) ≤15% (≤20% at LLOQ)Minimizes random errors from sample handling and instrument variability. nih.govnih.gov
Recovery Consistent and reproducibleWhile not corrected by the IS, consistent recovery for both analyte and IS indicates a reliable extraction process. nih.govnih.gov
Matrix Effect Minimized/CompensatedThe IS response ratio normalizes variability caused by ion suppression or enhancement. researchgate.netwuxiapptec.com

Role of this compound as an Internal Standard in Bioanalytical Quantification

Suppression and Enhancement of Matrix Effects

Applications in Environmental Monitoring of Anthelmintic Residues in Non-Biological Systems

The widespread use of anthelmintic drugs in livestock and aquaculture has led to concerns about the contamination of non-biological systems, including soil, water, and sediment. researchgate.netcanterforhorses.org.uk The release of these compounds and their metabolites into the environment can occur through animal excreta. researchgate.net To safeguard environmental health and understand the fate and transport of these residues, robust and sensitive analytical methods are essential. This compound, as a deuterated analog of the benzimidazole (B57391) anthelmintic parbendazole, plays a critical role as an internal standard in advanced analytical methodologies designed for this purpose.

The primary analytical technique for the determination of anthelmintic residues in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com This method offers high sensitivity and selectivity, which are crucial for detecting the trace levels (often in the nanogram per liter or nanogram per gram range) at which these contaminants are found. researchgate.netnih.govresearchgate.net

A significant challenge in analyzing environmental matrices is the "matrix effect," where co-extracted substances can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. researchgate.net This can compromise the accuracy, precision, and reproducibility of the results. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted and effective strategy to counteract these matrix effects. iaea.orgfssai.gov.in Since this compound has nearly identical physicochemical properties to the non-labeled parbendazole, it co-elutes and experiences similar matrix effects during the analytical process. By adding a known concentration of this compound to the sample at the beginning of the analysis, it can be used to normalize the response of the native analyte, thereby correcting for variations in sample preparation and signal intensity. researchgate.net

Research in this area focuses on developing and validating multi-residue methods capable of detecting a broad spectrum of anthelmintics simultaneously. mdpi.comnih.gov These methods often involve sophisticated sample preparation techniques like solid-phase extraction (SPE) or pressurized liquid extraction (PLE) to isolate and concentrate the analytes from the complex environmental matrix before LC-MS/MS analysis. nih.gov The validation of these methods typically assesses parameters such as linearity, accuracy, precision, recovery, and limits of quantification (LOQ). researchgate.netmdpi.com

While specific studies detailing the use of this compound in large-scale environmental monitoring programs are not extensively documented in publicly available literature, its utility is inferred from the common practice of using deuterated standards for benzimidazole analysis. The data presented in the tables below are representative of the performance of LC-MS/MS methods for the analysis of various anthelmintics in environmental samples, illustrating the typical recovery rates and limits of quantification that can be achieved.

Table 1: Representative Recovery Rates of Anthelmintics in Different Environmental Matrices using LC-MS/MS with Isotopic Internal Standards

Analyte ClassWater (%)Soil (%)Sediment (%)
Benzimidazoles85-11070-9565-90
Macrocyclic Lactones75-10560-9055-85
Imidazothiazoles90-11575-10070-95
This table presents typical recovery data for various classes of anthelmintics and is for illustrative purposes. Actual recovery rates can vary depending on the specific compound, matrix, and analytical method.

Table 2: Typical Method Quantification Limits (MQL) for Anthelmintic Residues in Environmental Samples

MatrixMQL
River Water< 1.5 ng/L
Wastewater< 6.0 ng/L
Sediment< 2.5 ng/g
Soil< 3.0 ng/g
This table shows representative MQLs achieved in the analysis of anthelmintic residues in various non-biological systems. researchgate.netnih.gov The use of sensitive instrumentation and appropriate internal standards is key to achieving these low detection levels.

The research findings underscore the capability of modern analytical techniques, enhanced by the use of isotopic standards like this compound, to detect and quantify anthelmintic residues at environmentally relevant concentrations. This allows for more accurate risk assessments and a better understanding of the environmental fate of these veterinary medicines.

Preclinical Pharmacokinetic and Biotransformation Investigations

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models are essential to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). In these studies, Parbendazole-d3 serves as an ideal internal standard for mass spectrometry-based analysis, enabling accurate measurement of Parbendazole (B1678465) concentrations in complex biological samples.

Systemic Exposure and Distribution Kinetics in Target Tissues

Following administration, benzimidazole (B57391) anthelmintics like Parbendazole are distributed throughout the body. veteriankey.com Studies in sheep have shown that Parbendazole and its metabolites are found in various tissues, including the liver, kidney, muscle, and adipose tissue. nih.gov The liver, being the primary site of metabolism, often shows higher concentrations of the drug and its metabolites. crimsonpublishers.com The distribution to target tissues is crucial for the drug's efficacy against parasites residing in the gastrointestinal tract, lungs, and other organs. veteriankey.com The extensive distribution from the bloodstream to tissues is a key factor contributing to its anthelmintic activity. veteriankey.com The use of this compound in such studies ensures that the quantification of the parent drug in these various tissues is accurate and reproducible, distinguishing it from endogenous substances and metabolites.

Absorption and Elimination Characteristics

The absorption of benzimidazoles after oral administration can be variable. crimsonpublishers.com In ruminants, the rumen can act as a reservoir, which may slow down the transit of the drug and potentially improve its systemic availability. crimsonpublishers.com Once absorbed, Parbendazole is subject to metabolism, and both the parent drug and its metabolites are eliminated from the body, primarily through feces and, to a lesser extent, urine. regulations.gov

Studies have shown that co-administration of Parbendazole can affect the elimination of other benzimidazoles. For instance, in sheep, Parbendazole was found to reduce bile flow and slow the hepatic metabolism and biliary secretion of oxfendazole (B1322) metabolites. nih.gov This interaction highlights the complex processes involved in drug elimination. The precise measurements afforded by using this compound as an internal standard are critical for accurately determining key pharmacokinetic parameters that define the absorption and elimination profiles of Parbendazole.

Table 1: Pharmacokinetic Parameters of Benzimidazoles in Animal Models

This table presents example pharmacokinetic data for related benzimidazole compounds, illustrating the types of parameters determined in studies where a deuterated standard like this compound would be essential for accurate quantification.

DrugAnimal ModelAdministration RouteKey Findings
Flubendazole (B1672859) RatIntravenousLow plasma clearance, short half-life. plos.org
Flubendazole DogIntravenousHigh plasma clearance, short half-life. plos.org
Flubendazole RatOralBioavailability of 27%. plos.org
Flubendazole DogOralBioavailability of 15%. plos.org
Levamisole SheepOralBioavailability of 42%. regulations.gov
Levamisole SheepSubcutaneousHigher bioavailability compared to oral route. regulations.gov

In Vitro Metabolic Fate and Biotransformation Pathways

In vitro models are fundamental for investigating the metabolic pathways of a drug candidate before extensive animal or human testing. These systems help identify the enzymes responsible for metabolism and the resulting metabolites.

Enzyme Kinetics and Metabolic Stability in Hepatic Microsomes and Hepatocytes

The liver is the primary organ for drug metabolism, a process largely carried out by cytochrome P450 (CYP) enzymes located in liver microsomes. evotec.com In vitro assays using liver microsomes or hepatocytes are standard methods for assessing the metabolic stability of a compound. admescope.comnuvisan.com By incubating a drug with these preparations and monitoring its disappearance over time, researchers can calculate parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com

These studies determine how quickly a drug is metabolized, which helps predict its in vivo clearance. nih.gov For benzimidazoles, metabolism is extensive in all studied mammalian species. veteriankey.com For example, studies with related benzimidazoles, albendazole (B1665689) and fenbendazole, in human liver microsomes have identified specific CYP enzymes, such as CYP2J2 and CYP2C19, as being primarily responsible for their hydroxylation. nih.govnih.gov this compound is crucial in these experiments as a non-metabolizable internal standard for LC-MS analysis, ensuring the accurate determination of the parent compound's depletion rate and thus the reliability of the enzyme kinetic data. nuvisan.com

Table 2: Key Concepts in In Vitro Enzyme Kinetics

ParameterDefinitionSignificance
Vmax The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. databiotech.co.ilIndicates the maximum metabolic capacity of the enzyme for the drug.
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. mgcub.ac.inReflects the affinity of the enzyme for the substrate; a lower Km indicates higher affinity. mgcub.ac.in
CLint (Intrinsic Clearance) The ratio of Vmax to Km (Vmax/Km). nih.govRepresents the inherent ability of an enzyme or liver preparation to metabolize a drug. nuvisan.com

Identification and Structural Elucidation of Major Metabolites

Biotransformation of benzimidazoles like Parbendazole typically involves Phase I reactions (like oxidation and hydrolysis) and Phase II reactions (like conjugation). veteriankey.com For Parbendazole, key metabolic pathways include hydroxylation of the butyl side chain and hydrolysis of the carbamate (B1207046) group. The resulting metabolites are generally more polar, facilitating their excretion.

Identifying these metabolites is a critical step in drug development and is typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. evotec.com For instance, studies on the related compound flubendazole in sheep have identified a reduced metabolite (red-FLBZ) as the major product of hepatic metabolism, formed through a keto-reduction process. nih.gov Similarly, research in nematodes has shown that benzimidazoles can be metabolized via glucose conjugation, a major pathway for xenobiotic metabolism in these organisms. researchgate.net

Utilization of Deuterium (B1214612) Labeling for Elucidating Metabolic Pathways and Enzymes

The use of deuterium-labeled compounds like this compound is a sophisticated strategy in drug metabolism research. nih.govsymeres.com This technique, known as stable isotope labeling, offers several advantages.

One major application is leveraging the "kinetic isotope effect" (KIE). symeres.comwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate at that specific position. wikipedia.org By strategically placing deuterium atoms on different parts of the Parbendazole molecule, researchers can pinpoint which sites are most susceptible to metabolic attack. A reduced rate of formation of a particular metabolite from a specifically deuterated analog provides strong evidence for the metabolic pathway and the enzymes involved.

Furthermore, deuterium labeling acts as a "tag," allowing researchers to easily track the fate of the administered drug and its metabolites through the body, distinguishing them from naturally occurring, non-labeled compounds in biological samples. nih.gov This greatly simplifies the analysis and provides a clearer, more accurate picture of the drug's biotransformation.

Comparative Preclinical Pharmacokinetics of Deuterated vs. Non-Deuterated Parbendazole

While specific data for this compound is not available, the investigation into other deuterated benzimidazoles or similar compounds could offer insights into the expected pharmacokinetic changes. For instance, studies on other deuterated drugs have demonstrated significant alterations in their metabolic pathways. Deuteration at a primary site of metabolism can lead to "metabolic switching," where the body utilizes alternative metabolic routes that were previously minor. This can result in a different profile of metabolites, some of which may have their own pharmacological activity or toxicity.

A comprehensive preclinical investigation would analyze the metabolites of both Parbendazole and this compound to identify any such differences in biotransformation. This would involve a combination of in vitro studies using liver microsomes from different species and in vivo studies analyzing plasma, urine, and feces samples from dosed animals.

Without access to direct research findings, any discussion on the comparative pharmacokinetics of this compound remains speculative and based on the general principles of deuteration in drug development.

Mechanistic Research: Cellular and Molecular Interactions of Parbendazole Implications for Deuterated Probes

Investigation of Microtubule Dynamics and Tubulin Binding Affinity

The primary mechanism of action for parbendazole (B1678465) and other benzimidazoles involves the disruption of microtubule functions. nih.govresearchgate.net Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, including cell division, motility, and intracellular transport. researchgate.netbiorxiv.org Parbendazole exerts its effects by directly interacting with tubulin, the building block of microtubules. nih.govnih.govnih.gov

In Vitro Studies on Tubulin Polymerization and Depolymerization

In vitro assays are fundamental to understanding the direct impact of a compound on tubulin dynamics. Studies have demonstrated that parbendazole is a potent inhibitor of microtubule assembly. nih.govnih.govmedchemexpress.combiologists.com It effectively inhibits the polymerization of purified tubulin in a dose-dependent manner. medchemexpress.comresearchgate.net For instance, one study identified parbendazole as an effective tubulin polymerization inhibitor, similar to the known agent CA-4. nih.govresearchgate.net Immunofluorescence assays have visually confirmed that parbendazole treatment disrupts the regular microtubule network structure within cells. researchgate.netnih.govresearchgate.net Western blot analysis further supports these findings by showing an increased ratio of unpolymerized to polymerized tubulin in cells treated with parbendazole. researchgate.netnih.govresearchgate.net

The binding affinity of parbendazole to tubulin has been quantified using techniques like surface plasmon resonance (SPR). nih.govbohrium.com One study determined the dissociation constant (KD) of parbendazole to be 3.39 μM, indicating a higher binding affinity than colchicine (B1669291) (KD = 28.1 μM) and another inhibitor, ELR510444 (KD = 22.6 μM). nih.gov This stronger binding is attributed to parbendazole inserting deeper into the colchicine-binding site on β-tubulin, facilitated by hydrogen bonds and hydrophobic interactions. nih.govrsc.org Radiolabelled parbendazole has been shown to bind to purified tubulin with a stoichiometry of approximately 0.7 moles of parbendazole per mole of tubulin dimer, suggesting a 1:1 binding ratio. biologists.com

Parameter Value Method Reference
EC50 for Tubulin Destabilization 530 nMNot Specified medchemexpress.commedchemexpress.com
IC50 for Microtubule Assembly Inhibition 3 µMNot Specified medchemexpress.com
Dissociation Constant (KD) 3.39 μMSurface Plasmon Resonance (SPR) nih.gov
Binding Stoichiometry ~0.7 mol/mol of tubulin dimerEquilibrium Dialysis Assay biologists.com

Cellular Assays for Microtubule Network Destabilization

Cellular assays provide a more physiologically relevant context to observe the effects of parbendazole on the microtubule network. Immunofluorescence microscopy has been a key tool in these investigations. nih.gov In various cell lines, including pancreatic cancer cells (AsPC-1 and Capan-2) and Vero cells, treatment with parbendazole leads to a dramatic disorganization of the microtubule network. nih.govmedchemexpress.commdpi.com The well-ordered filamentous network of microtubules is replaced by a diffuse cytoplasmic staining of tubulin, and the formation of aberrant, irregular mitotic spindles is observed. nih.govmdpi.com This destabilization of the cytoskeleton contributes to the compound's anti-proliferative and anti-migratory effects. mdpi.comresearchgate.net

Recent advancements have led to the development of quantitative cell-based assays to measure microtubule destabilization. mdpi.comnih.gov These assays, often employing immunoluminescence, can quantify the percentage of the microtubule network that remains resistant to depolymerizing agents after treatment, providing a more precise measure of a compound's stabilizing or destabilizing activity. mdpi.comnih.govfrontiersin.org Such methods are invaluable for screening and characterizing new microtubule-targeting agents. biorxiv.orgmdpi.comnih.gov

Impact on Fundamental Cellular Processes in Preclinical Cell Lines

The disruption of microtubule dynamics by parbendazole has profound consequences for fundamental cellular processes, which have been extensively studied in various preclinical cancer cell lines. mdpi.comresearchgate.netpnas.org

Analysis of Cell Cycle Progression and Arrest

Given the essential role of the mitotic spindle, which is composed of microtubules, in chromosome segregation during cell division, it is unsurprising that parbendazole significantly perturbs cell cycle progression. nih.govmdpi.com Multiple studies have shown that parbendazole induces a potent cell cycle arrest at the G2/M phase in various cancer cell lines, including pancreatic cancer (AsPC-1 and Capan-2) and head and neck squamous cell carcinoma (HNSCC) cells. nih.govnih.govnih.govmdpi.comresearchgate.net This arrest is characterized by a significant increase in the population of cells with 4N DNA content. nih.govnih.govmdpi.com In some cases, prolonged exposure to parbendazole can lead to the emergence of polyploid cells (8N and 16N), suggesting a failure of cytokinesis, a phenomenon often associated with mitotic catastrophe. nih.govmdpi.com

Cell Line Effect Concentration Time Point Reference
AsPC-1G2/M Arrest0.2 µM & 0.7 µM24 h nih.govmdpi.com
Capan-2G2/M Arrest0.2 µM & 0.7 µM24, 48, 72 h nih.govmdpi.com
HN6G2/M Arrest0.1 µM & 1 µM24 h nih.govresearchgate.net

Characterization of Apoptosis Induction Pathways

The sustained G2/M arrest and cellular stress induced by microtubule disruption ultimately lead to the activation of apoptotic pathways. mdpi.comresearchgate.net Parbendazole has been shown to induce apoptosis in a time- and dose-dependent manner in several cancer cell lines. nih.govmdpi.comresearchgate.net This is evidenced by an increase in Annexin-V positive cells detected by flow cytometry and the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, observed through western blotting. mdpi.com Furthermore, in some cell lines, parbendazole treatment has been linked to the induction of DNA damage, as indicated by the phosphorylation of H2AX (pSer139H2AX), which can be a trigger for apoptosis. mdpi.com

Cell Line Apoptosis Induction Key Markers Reference
AsPC-1Significant increase at 24, 48, and 72 hAnnexin-V, Cleaved PARP, pSer139H2AX mdpi.com
Capan-2Significant increase at 72 hAnnexin-V, Cleaved PARP, pSer139H2AX mdpi.com
HN6Increased apoptosis with increasing concentrationAnnexin-V nih.govresearchgate.netresearchgate.net
PC3~40% apoptosisNot Specified biorxiv.org

Modulation of Cell Proliferation and Migration

The culmination of microtubule disruption, cell cycle arrest, and apoptosis induction is a potent inhibition of cell proliferation. mdpi.comresearchgate.net Parbendazole drastically reduces the growth of cancer cell lines over time and can completely abolish their clonogenic (colony-forming) ability. nih.govmdpi.com

Furthermore, because microtubule dynamics are critical for cell motility, parbendazole effectively hampers cancer cell migration. mdpi.com This has been demonstrated in wound-healing assays where parbendazole-treated cells show a significantly reduced ability to close the scratch gap compared to control cells. researchgate.net In prostate cancer cells (PC3), parbendazole inhibited cell migration by nearly 75% in wound healing assays and by 50% in invasion assays. biorxiv.org This anti-migratory effect underscores the potential of parbendazole to interfere with metastatic processes.

Repurposing Research: Anti-proliferative Mechanisms in Non-Human Cell Lines

Research into repurposing parbendazole has identified significant anti-proliferative activity in various non-human cell lines, particularly from cancers with poor prognoses. Studies show that parbendazole is a potent inhibitor of viability, proliferation, and clonogenicity in pancreatic and head and neck squamous cell carcinoma (HNSCC) cell lines. nih.govresearchgate.net Its effects are observed at nanomolar to low micromolar concentrations, highlighting its potential as a candidate for cancer therapy. mdpi.commdpi.com The anti-proliferative action stems from its ability to induce mitotic catastrophe, a form of cell death resulting from abnormal mitosis. nih.govnih.gov

Synergistic Cellular Effects with Co-Administered Agents

To enhance its anti-cancer efficacy, parbendazole has been tested in combination with established chemotherapy agents, revealing synergistic interactions in cancer cell lines.

In pancreatic cancer cell lines (AsPC-1 and Capan-2), combining parbendazole with gemcitabine (B846), a standard first-line treatment, resulted in a synergistic decrease in cell viability. nih.govmdpi.comnih.gov This suggests that parbendazole could be a candidate for combination therapies to treat pancreatic cancer. mdpi.comresearchgate.net

Similarly, in HNSCC cell lines, parbendazole demonstrated a synergistic or additive effect when used with cisplatin, a common chemotherapeutic for this cancer type. researchgate.net The combination of these drugs allows for a greater inhibitory effect at lower concentrations, which could potentially reduce dose-dependent toxicity in clinical applications. researchgate.net

Table 1: Synergistic Effects of Parbendazole in Non-Human Cancer Cell Lines

Cell Line TypeCo-Administered AgentObserved EffectReferences
Pancreatic Cancer (AsPC-1, Capan-2)GemcitabineSynergistic decrease in cell viability. nih.govmdpi.comnih.govresearchgate.net
Head and Neck Squamous Cell Carcinoma (HNSCC)CisplatinSynergistic or additive inhibition of cell viability. researchgate.net

Identification of Molecular Targets and Ligand-Target Engagement Studies

The primary molecular target of parbendazole's anti-proliferative activity has been identified as tubulin. researchgate.netnih.gov Parbendazole functions as a potent inhibitor of tubulin polymerization. nih.govnih.govnih.gov This disruption of microtubule dynamics is a hallmark of the benzimidazole (B57391) class of compounds. ontosight.ai

The direct binding of parbendazole to tubulin has been confirmed through multiple ligand-target engagement methods. Early research utilized radiolabelled parbendazole to demonstrate its binding to purified tubulin. nih.gov More recent studies have employed surface plasmon resonance (SPR) assays to further verify this direct interaction. researchgate.net Research indicates that parbendazole binds at the colchicine binding site on tubulin, which interferes with microtubule assembly. nih.gov

This inhibition of microtubule formation leads to several downstream cellular consequences. The most prominent effect is the arrest of the cell cycle in the G2/M phase, which prevents cells from completing mitosis. nih.govnih.gov This mitotic arrest triggers profound morphological changes, including the formation of irregular mitotic spindles, leading to mitotic catastrophe and culminating in apoptosis (programmed cell death). nih.govresearchgate.netmdpi.com Additionally, parbendazole has been shown to induce a DNA damage response in pancreatic cancer cells. nih.govmdpi.com

Table 2: Molecular Targeting of Parbendazole

Molecular TargetBinding EvidenceCellular ConsequenceReferences
TubulinDirect binding confirmed by radiolabeling and SPR assays. researchgate.netnih.gov Binds at the colchicine site. nih.govInhibition of microtubule polymerization, G2/M cell cycle arrest, formation of irregular mitotic spindles, mitotic catastrophe, apoptosis. nih.govresearchgate.netmdpi.comnih.govnih.gov

Deuterium Isotope Effects in Chemical and Biological Systems

Primary and Secondary Kinetic Isotope Effects (KIE) on Chemical Reactivity and Enzyme-Catalyzed Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). A KIE greater than 1 (kH/kD > 1) is considered a "normal" KIE, indicating the reaction is slower with the deuterated compound. This is the most common scenario and is often exploited in drug development to slow metabolic processes. researcher.life

Primary KIEs are observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. For C-H bonds, the cleavage requires overcoming a zero-point energy (ZPE) barrier. Since the C-D bond has a lower ZPE, more energy is required to break it, leading to a slower reaction rate. wikipedia.org Theoretical maximums for non-tunneling primary KIEs involving the cleavage of C-H bonds are estimated to be around 7 at room temperature. wikipedia.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and arise from changes in hybridization or solvation between the reactant and the transition state.

While Parbendazole (B1678465) is known to be an inhibitor of microtubule assembly, specific studies detailing the primary or secondary KIEs for Parbendazole-d3 in enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes, are not available in the current body of scientific literature. medchemexpress.com Research on other compounds has shown that KIE experiments are crucial for elucidating reaction mechanisms. researcher.life

Computational chemistry provides powerful tools for predicting and understanding deuterium (B1214612) KIEs. Methods like Density Functional Theory (DFT) can be used to model the potential energy surfaces of reactions and calculate the vibrational frequencies of reactants and transition states. researcher.lifenih.gov These calculations allow for the in silico estimation of KIEs, which can guide experimental work and provide mechanistic insights that are difficult to obtain experimentally. jsps.go.jp

DFT calculations have been successfully applied to study deuteration in other benzimidazole-related structures, helping to identify conformer preferences and understand the effects of isotopic substitution on molecular properties. nih.gov However, no specific theoretical or computational models for this compound have been published. Future research could apply these computational techniques to predict how deuteration at the methoxy (B1213986) group (the position of the -d3 label) might affect its metabolic pathways. jsps.go.jp

Several experimental techniques are used to measure KIEs. The choice of method depends on whether the effect is intra- or intermolecular and whether a competitive or non-competitive approach is desired. nih.gov

Method Description Type of KIE Measured Key Features
Non-competitive Intramolecular A single molecule containing both H and D at equivalent positions is used. The ratio of products formed from C-H vs. C-D cleavage is measured. nih.govIntrinsic KIE (Dk)Requires a single substrate; measurement is often done by mass spectrometry; less prone to errors from impurities. nih.gov
Competitive Intermolecular A mixture of the protiated (H) and deuterated (D) substrates competes for the enzyme. The relative amounts of products or remaining substrates are measured over time. nih.govD(V/K)Can be determined from a single time point; requires careful quantification of isotopic ratios. nih.gov
Non-competitive Intermolecular Separate experiments are run with the pure protiated and pure deuterated substrates at multiple concentrations to determine their individual kinetic parameters. nih.govDV and D(V/K)Requires the most experimental effort and is subject to greater propagated error but is the only method to determine DV. nih.gov
Isotope-Ratio Mass Spectrometry A highly sensitive method used to measure KIEs at natural isotopic abundance, avoiding the need to synthesize labeled compounds. wikipedia.orgKIE at natural abundanceHigh precision; suitable for complex systems.
NMR Spectroscopy Can be used to follow the reaction progress and determine the concentrations of isotopologues in the reaction mixture. acs.orgVariesProvides detailed structural information simultaneously with kinetic data. acs.org

These methodologies have been widely applied in the study of deuterated pharmaceuticals, but their specific application to this compound has not been reported. researcher.lifeacs.org

Theoretical and Computational Modeling of Deuterium KIEs

Influence of Deuteration on Molecular Conformation, Binding, and Stability in Biological Contexts

Deuteration can subtly influence a molecule's conformation and stability. In some benzimidazole (B57391) derivatives, intramolecular hydrogen bonds are key to their structural stability and electronic properties. mdpi.com While the deuterium atoms in this compound are on the methoxy group and not directly involved in the core benzimidazole structure, their presence could theoretically lead to minor changes in steric hindrance or intermolecular interactions. medchemexpress.comacs.org

Assessment of Deuterium's Impact on Biological Activity and Pharmacodynamic Profiles (if observed in preclinical models)

The primary goal of deuteration in drug design is often to alter the pharmacokinetic profile of a drug, typically by slowing its metabolism to increase exposure and potentially improve efficacy or reduce dosing frequency. medchemexpress.com This strategy has led to several approved deuterated drugs. researcher.life

Parbendazole is a known inhibitor of microtubule assembly with a broad spectrum of activity. medchemexpress.com The biological activity of this compound is presumed to be similar to that of Parbendazole, as it is used as a labeled analog. However, no preclinical studies have been published that specifically assess whether the deuteration in this compound leads to a measurable change in its biological activity (e.g., IC50 for tubulin inhibition) or its pharmacodynamic profile compared to the non-deuterated parent compound. Such studies would be necessary to determine if the KIE translates into a tangible therapeutic advantage.

Future Research Directions and Advanced Applications

Development of Novel Deuterated Benzimidazole (B57391) Derivatives as Research Tools

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. tsijournals.com The synthesis of novel benzimidazole derivatives is an active area of research, with a focus on creating compounds with enhanced biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tsijournals.comrdd.edu.iq

The introduction of deuterium (B1214612) into these novel benzimidazole structures can create powerful research tools. Deuteration can subtly alter the physicochemical properties of a molecule, which can be exploited to:

Elucidate Metabolic Pathways: By strategically placing deuterium atoms on different parts of the benzimidazole scaffold, researchers can trace the metabolic fate of these compounds in vitro and in vivo. This provides valuable insights into how these molecules are processed by the body, which is crucial for drug development.

Investigate Mechanism of Action: The kinetic isotope effect, where the replacement of hydrogen with deuterium slows down reaction rates, can be used to pinpoint the specific bonds involved in the biological activity of a compound. This helps in understanding the precise mechanism by which a drug exerts its effects.

Enhance Pharmacokinetic Profiles: In some cases, deuteration can lead to improved metabolic stability, resulting in a longer half-life and potentially more favorable dosing regimens. The development of deuterated benzimidazoles allows for a systematic investigation of these effects.

Recent studies have highlighted the diverse pharmacological potential of newly synthesized benzimidazole derivatives. rdd.edu.iqacs.org For example, some derivatives have shown promising antibacterial and antifungal activity, while others have been identified as potent inhibitors of enzymes involved in inflammation. rdd.edu.iqacs.org The creation of deuterated versions of these promising compounds would be a logical next step in their preclinical development, providing essential data for their advancement as potential therapeutic agents.

Integration of Parbendazole-d3 in Quantitative Systems Pharmacology (QSP) Models for Preclinical Predictions

Quantitative Systems Pharmacology (QSP) is a rapidly evolving discipline that utilizes mathematical models to understand the complex interactions between drugs, biological systems, and disease processes. wikipedia.orgmathworks.com These models integrate data from various sources, including in vitro experiments, preclinical studies, and clinical trials, to predict a drug's efficacy and safety in different patient populations. mathworks.comcertara.com

This compound, as a stable isotope-labeled internal standard, plays a critical role in generating the high-quality pharmacokinetic (PK) data that is essential for building robust QSP models. The precise quantification of Parbendazole (B1678465) in biological matrices allows for the accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.

The integration of this compound derived data into QSP models can facilitate:

Improved Preclinical to Clinical Translation: QSP models can help bridge the gap between preclinical findings and clinical outcomes by accounting for species-specific differences in physiology and drug metabolism. certara.com

Dose Optimization: By simulating the effects of different dosing regimens, QSP models can help identify the optimal dose that maximizes therapeutic benefit while minimizing potential side effects. mathworks.com

Identification of Biomarkers: These models can help identify potential biomarkers that can be used to monitor drug response and predict patient outcomes. frontiersin.org

Exploration of Combination Therapies: QSP models can be used to simulate the effects of combining Parbendazole with other drugs, such as gemcitabine (B846) in the context of pancreatic cancer, to identify synergistic interactions. nih.govmdpi.commdpi.com

The use of QSP modeling is increasingly being adopted in drug development to de-risk projects and make more informed decisions. researchgate.net The availability of high-fidelity data, made possible by tools like this compound, is fundamental to the success of these predictive models.

Exploration of Deuterium Labeling for Advanced Imaging Techniques in Research

Deuterium's unique properties make it a valuable tool for advanced metabolic imaging techniques, offering a non-radioactive alternative to traditional methods like Positron Emission Tomography (PET). oup.comeuropa.eu Deuterium Metabolic Imaging (DMI), a specialized form of Magnetic Resonance Spectroscopy (MRS), allows for the visualization and quantification of metabolic pathways in vivo. oup.comnih.gov

The process involves administering a deuterium-labeled substrate, such as deuterated glucose or water, and then using MRI to detect the signal from the deuterium as it is incorporated into various metabolites. oup.comresearchgate.net This technique provides a dynamic view of cellular metabolism and has shown significant promise in oncology for:

Tumor Detection and Characterization: Cancer cells often exhibit altered metabolic pathways, such as increased glucose uptake and glycolysis. nih.gov DMI can detect these metabolic changes, aiding in the early detection and characterization of tumors. oup.comnih.gov

Monitoring Treatment Response: By tracking changes in tumor metabolism following therapy, DMI can provide an early indication of treatment efficacy. nih.gov

Assessing Tumor Aggressiveness: The rate of deuterium incorporation into specific metabolites may correlate with tumor aggressiveness and prognosis.

While much of the current research in DMI has focused on simple deuterated molecules, the principles can be extended to more complex deuterated compounds like this compound. The ability to track the distribution and metabolic fate of a deuterated drug within a tumor could provide unprecedented insights into its mechanism of action and identify potential mechanisms of resistance.

Standardization of Bioanalytical Method Validation for Deuterated Internal Standards Across Research Disciplines

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). kcasbio.comscispace.com The co-elution of the deuterated internal standard with the analyte of interest helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and reliable data. kcasbio.com

Regulatory agencies like the FDA recommend the use of SIL-IS in bioanalytical methods. kcasbio.comnih.gov However, the validation of these methods requires careful consideration of several factors to ensure their robustness and reliability.

Key aspects of bioanalytical method validation for deuterated internal standards include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. rjptonline.orgjapsonline.com

Accuracy and Precision: Ensuring that the method provides results that are close to the true value and are reproducible. rjptonline.orgjapsonline.com

Selectivity and Specificity: Demonstrating that the method can differentiate the analyte and internal standard from other components in the biological matrix. japsonline.com

Recovery: Assessing the efficiency of the extraction process. rjptonline.org

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard. kcasbio.com

Stability: Determining the stability of the analyte and internal standard under various storage and processing conditions. rjptonline.orgjapsonline.com

While guidelines for bioanalytical method validation exist, there is a need for greater standardization across different research disciplines to ensure the consistent quality and comparability of data generated using deuterated internal standards. This includes establishing consensus on best practices for dealing with potential issues such as isotopic interference and differences in chromatographic behavior between the analyte and the deuterated standard. scispace.com The development of standardized protocols will further enhance the value of deuterated compounds like this compound as indispensable tools in modern scientific research.

Q & A

Q. What experimental parameters are critical for assessing Parbendazole-d3’s stability under varying physiological conditions?

Q. How can researchers optimize the synthesis of this compound to ensure isotopic purity and reproducibility?

Deuterium incorporation must be verified using mass spectrometry and NMR. Reaction conditions (e.g., solvent choice, catalyst efficiency, and deuterium source) should be systematically varied, with purity thresholds (>98% isotopic enrichment) defined upfront. Cross-referencing synthetic routes in peer-reviewed journals ensures methodological rigor. For example, using deuterated dimethylformamide (DMF-d7) as a solvent may reduce proton exchange interference .

Q. What in vitro models are appropriate for preliminary efficacy screening of this compound against helminthic parasites?

Cell-based assays (e.g., larval motility inhibition in Haemonchus contortus) should be paired with cytotoxicity tests in mammalian cell lines (e.g., HEK-293). Dose-response curves (IC₅₀ values) and selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ parasites) must be calculated. Ensure replicates (n ≥ 3) and negative controls (untreated parasites) are included to validate results .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data between rodent and non-rodent models?

Conduct interspecies allometric scaling to adjust for metabolic rate differences. Measure bioavailability, clearance, and volume of distribution using LC-MS/MS, and compare enzyme activity (e.g., cytochrome P450 isoforms) across species. Meta-analyses of existing datasets can identify confounding variables (e.g., diet, gut microbiota). Frameworks like PICO (Population, Intervention, Comparison, Outcome) help structure hypothesis testing .

Q. What strategies resolve contradictions in reported efficacy between in vitro and in vivo studies of this compound?

Use translational models like ex vivo organoids or 3D biofilms that mimic host-pathogen interactions. Validate findings via longitudinal studies with histopathological endpoints. For example, if in vitro data overestimates efficacy, assess drug penetration barriers (e.g., cuticle thickness in parasites) or protein-binding effects. Cross-disciplinary collaboration with computational biologists can model drug diffusion kinetics .

Q. How can cross-disciplinary methodologies enhance understanding of this compound’s metabolic pathways?

Combine metabolomics (untargeted LC-MS) with stable isotope tracing (¹³C-glucose) to map metabolic fluxes in parasites. Compare results to host liver microsomal assays to identify species-specific detoxification pathways. Use CRISPR-Cas9 gene editing in Caenorhabditis elegans to knock out putative drug targets and confirm mechanism of action .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

Apply mixed-effects models or Bayesian hierarchical frameworks to account for inter-individual variability. Report confidence intervals for LD₅₀ values and use tools like R’s drc package for curve fitting. Sensitivity analyses should test assumptions (e.g., log-normal distribution) to avoid Type I/II errors .

Methodological Guidance

  • Data Reporting : Adhere to journal-specific guidelines (e.g., Pharmaceutical Research) for numerical precision and statistical terminology. For example, report means ± SD with ≤3 significant figures unless justified by instrument resolution .
  • Ethical Compliance : For in vivo studies, include IACUC approval details, randomization protocols, and blinding methods to reduce bias .
  • Literature Synthesis : Use Boolean search strings (e.g., "this compound" AND "metabolism") in PubMed/Scopus to identify gaps. Annotate contradictory findings in a matrix table for comparative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.